2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-cyclobutyloxypyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12-8-11(16-9-4-3-5-9)13-10-6-1-2-7-14(10)12/h1-2,6-9H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBRHNAQWVRLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable cyclobutanone derivative in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where the cyclobutoxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
2-Cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 4H-pyrido[1,2-a]pyrimidin-4-one core allows diverse functionalization at positions 2, 3, 7, and 9, enabling structure-activity relationship (SAR) optimization. Below is a detailed comparison of 2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one with key analogs:
Table 1: Comparative Analysis of 2-Substituted Derivatives
Key Observations:
Substituent Effects on Bioactivity: Halogenated Derivatives (e.g., 3-chloro, 7-bromo): Synthesized via N-halosuccinimide reactions, these compounds exhibit improved metabolic stability and kinase inhibition (e.g., PI3K/mTOR dual inhibitors in ). The 7-bromo derivative serves as a key intermediate for Suzuki couplings to introduce aryl/heteroaryl groups . Piperazine and Sulfonamide Derivatives: Substitutions at position 7 (e.g., 7-piperazin-1-yl) enhance solubility and cellular permeability. For example, compound 31 in demonstrated potent in vivo antitumor efficacy (PC-3M xenograft model) due to optimized sulfonamide groups .
Melting Points: Halogenated derivatives (e.g., 3-chloro, mp 159–160°C ) exhibit higher melting points due to stronger intermolecular forces, whereas methyl or ether derivatives may have lower melting points.
Synthetic Flexibility :
- The 2-position is amenable to diverse modifications, including alkylation, halogenation, and cross-coupling reactions. For instance, 2-(chloromethyl) derivatives enable further functionalization via nucleophilic substitution , while 7-iodo analogs facilitate Suzuki-Miyaura couplings for aryl group introduction .
Biological Activity
Overview
2-Cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 2196214-88-5) is a compound of interest due to its potential biological activities, particularly as a modulator of various biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H12N2O2
- Molecular Weight : 216.2359 g/mol
- SMILES Notation : O=c1cc(OC2CCC2)nc2n1cccc2
The structure of this compound features a pyrido-pyrimidinone core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Phosphoinositide 3-Kinase (PI3K) Inhibition : This compound has been identified as a modulator of PI3K activity. PI3K is crucial in regulating cellular functions such as growth, proliferation, and survival. Inhibitors of PI3K have therapeutic potential in treating cancers and other diseases characterized by abnormal cell growth .
- Cellular Signaling Pathways : The compound may influence various signaling pathways that are critical for cell survival and apoptosis. By modulating these pathways, it could potentially be used in therapeutic applications for conditions like cancer and neurodegenerative diseases.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties by inhibiting PI3K activity. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents.
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of pyrido[1,2-a]pyrimidin-4-one compounds may provide neuroprotective effects. They could potentially be used in treating neurodegenerative disorders by protecting neuronal cells from apoptosis.
Case Studies
- Inhibition of PI3Kα :
-
Neuroprotection :
- Another investigation focused on the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce markers of oxidative stress in neuronal cultures, suggesting their therapeutic potential in neurodegenerative diseases .
Q & A
Basic: What synthetic methodologies are most effective for synthesizing 2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one?
Answer:
The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-keto esters or aldehydes. For example, describes a method using polyphosphoric acid (PPA) as a catalyst, where 2-aminopyridine reacts with α-keto esters at 100°C to form the pyrido[1,2-a]pyrimidin-4-one core. For cyclobutoxy substitution, a nucleophilic displacement reaction (e.g., using cyclobutanol and a chloro precursor like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, as in ) is recommended. Key steps include:
- Intermediate isolation via filtration and neutralization.
- Recrystallization for purity enhancement.
- Monitoring reaction progress via TLC or HPLC .
Basic: How is structural characterization of this compound performed?
Answer:
Characterization relies on:
- 1H/13C NMR : To confirm substitution patterns and cyclobutoxy attachment. For example, highlights the use of NMR to resolve halogenated derivatives’ regiochemistry.
- Mass Spectrometry (MS) : ESI-MS (as in ) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography (if available): Resolves stereochemistry and crystal packing.
Methodological rigor requires comparison with spectral data from analogous compounds (e.g., pyrido[1,2-a]pyrimidin-4-ones in and 9 ) .
Advanced: How can halogenation reactions be optimized to synthesize derivatives like 3-chloro or 3-fluoro analogs?
Answer:
Halogenation is achieved via electrophilic substitution using N-halosuccinimides (NCS, NBS, or NIS) under mild conditions. details:
- Reacting 4H-pyrido[1,2-a]pyrimidin-4-one with NCS in DMF at 50°C for 3 hours.
- Monitoring regioselectivity (C-3 vs. C-2 substitution) using NMR.
- Optimizing solvent polarity and temperature to minimize side products.
For fluorination, consider using Selectfluor® or DAST, with strict control of reaction time to prevent over-halogenation .
Advanced: What strategies resolve contradictions in reaction yields when scaling up synthesis?
Answer:
Discrepancies in yield often arise from:
- Intermediate stability : Chloro intermediates (e.g., in ) may hydrolyze under prolonged storage; use fresh batches or stabilize with inert atmospheres.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement but may degrade heat-sensitive substrates. Test alternatives like THF or acetonitrile.
- Catalyst loading : Adjust triethylamine (in ) or PPA (in ) stoichiometry based on substrate solubility.
Statistical tools like Design of Experiments (DoE) can systematically optimize variables .
Advanced: How are impurities profiled and controlled during API synthesis?
Answer:
Impurity analysis (e.g., related to cyclobutoxy group displacement or oxidation) requires:
- HPLC-MS : Identify byproducts using reference standards (e.g., lists impurities like 6-fluoro-1,2-benzisoxazol-3-yl derivatives).
- Forced degradation studies : Expose the compound to heat, light, and pH extremes to predict stability.
- Regulatory alignment : Follow ICH guidelines for thresholds (e.g., ≤0.15% for unknown impurities). emphasizes using certified reference materials (CRMs) for quantification .
Advanced: What in silico tools predict the biological activity of 2-cyclobutoxy derivatives?
Answer:
- Molecular docking : Model interactions with targets like aldose reductase (see for pyrido[1,2-a]pyrimidin-4-ones as inhibitors).
- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency.
- ADMET prediction : Use SwissADME or pkCSM to assess solubility and metabolic stability.
Experimental validation via enzyme assays (e.g., IC50 determination) is critical to confirm computational findings .
Advanced: How are environmental hazards assessed for lab-scale handling?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
